S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate is a complex organic compound with a unique structure that includes both aromatic and thiosulfate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the 3,4-xylyloxybutylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to thiol or sulfide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate derivatives, while reduction can produce thiol or sulfide compounds.
Scientific Research Applications
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of thiosulfate groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate exerts its effects involves interactions with various molecular targets. The thiosulfate group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the aromatic ring can interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(3,4-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to the specific positioning of the xylyloxy group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
21220-70-2 |
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Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1,2-dimethyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-5-6-14(11-13(12)2)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |
InChI Key |
GSRBCJMGWZTHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |
Origin of Product |
United States |
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